7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one
Description
Properties
IUPAC Name |
7-methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-21-12-6-7-13-14(10-18(20)23-17(13)9-12)16-8-11-4-3-5-15(22-2)19(11)24-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVNGNNLDKGLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one typically involves the construction of the benzofuran and chromen-2-one rings followed by their fusion. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Scientific Research Applications
Chemistry
7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one serves as a valuable building block for the synthesis of more complex molecules. Its unique structural features make it suitable for creating derivatives that can exhibit enhanced biological activities.
Biology
The compound has been studied for its potential biological activities, particularly:
- Antitumor Activity: Research indicates that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
- Antibacterial Properties: Various studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
Medicine
In the medical field, the compound is being investigated for its therapeutic effects:
- Antiviral Activity: Preliminary studies have shown that it exhibits moderate antiviral properties against viruses such as herpes simplex virus type 1 (HSV-1).
- Antioxidative Effects: Its antioxidative properties may contribute to protective effects against oxidative stress-related diseases.
Industry
Due to its unique structural features, 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is utilized in the development of new materials and pharmaceuticals. Its versatility allows for applications in synthetic organic chemistry and materials science.
Data Table: Biological Activities
Case Study 1: Antitumor Mechanism
A study published in Molecules investigated the antitumor effects of 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one on human cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways, showcasing its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability, supporting its application as an antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s benzofuran and chromen-2-one structures allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as anti-tumor and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one apart is its unique combination of benzofuran and chromen-2-one structures, which may confer distinct biological activities and chemical reactivity
Biological Activity
7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential applications in treating various diseases, including cancer and bacterial infections.
Chemical Structure and Properties
The molecular formula of 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is , with a molecular weight of 306.312 g/mol. The compound features a benzofuran ring fused with a chromen-2-one structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14O5 |
| Molecular Weight | 306.312 g/mol |
| Boiling Point | 497.8°C |
| Density | 1.295 g/cm³ |
| Refractive Index | 1.646 |
Antitumor Activity
Research has indicated that compounds similar to 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one demonstrate significant antitumor effects. For instance, studies have shown that derivatives of coumarin exhibit cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A case study highlighted the anticancer activity of structurally related compounds, where modifications in substituents on the benzofuran ring enhanced their efficacy against A549 cells by reducing viability to approximately 60% at specific concentrations (p < 0.05) .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. In vitro assays against Gram-positive bacteria such as Staphylococcus aureus have shown promising results, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL for certain derivatives . The presence of methoxy groups is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
The biological activity of 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The binding free energy analysis suggests that these compounds can form stable complexes with AChE receptors, potentially leading to therapeutic applications in Alzheimer's disease .
- Antioxidant Activity : The antioxidant properties are linked to the ability of the compound to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in preventing cellular damage associated with chronic diseases .
Research Findings
Recent studies have focused on the synthesis and characterization of various derivatives of this compound, exploring their structure-activity relationships (SAR). It was found that introducing electron-withdrawing groups on the benzofuran moiety significantly enhanced antitumor and antibacterial activities compared to electron-donating groups .
Table: Structure-Activity Relationship Summary
| Compound Variant | Substituent | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|---|
| Original Compound | None | >50 | >64 |
| Variant A | -Cl | 30 | 8 |
| Variant B | -OCH3 | 25 | 16 |
| Variant C | -NO2 | 20 | 4 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted chromen-4-one precursors and benzofuran derivatives. For example, 7-methoxy-2-phenylchromen-4-one (CAS 22395-22-8) can serve as a starting material. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) is critical to remove byproducts like unreacted aldehydes or ketones . Optimization involves adjusting reaction time (12-24 hours), temperature (80-100°C), and catalyst (e.g., piperidine for aldol condensations) .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze methoxy groups (δ 3.8-4.0 ppm in H NMR) and aromatic protons (δ 6.5-8.0 ppm). The chromen-2-one carbonyl appears at ~δ 160-165 ppm in C NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 352.12 (calculated for CHO). Fragmentation patterns reveal loss of methoxy groups (-31 Da) .
- IR : Detect carbonyl stretching (~1700 cm) and benzofuran C-O-C vibrations (~1250 cm) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane to separate non-polar impurities.
- Flash Chromatography : Employ a gradient of ethyl acetate (5% → 30%) in hexane to resolve structurally similar chromenones .
- HPLC : For high-purity batches (>98%), use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy position, benzofuran substitution) impact the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Compare analogues like 7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS 315233-63-7) and 2-styrylchromones . Replace the benzofuran group with phenyl or halogenated substituents and test cytotoxicity (e.g., IC in cancer cell lines).
- Computational Modeling : Use DFT calculations to correlate electron density at the carbonyl group with antioxidant activity .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?
- Methodological Answer :
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids from serum/plasma.
- LC-MS/MS : Employ a triple quadrupole system with MRM transitions (e.g., m/z 352 → 237) for specificity. Validate with spike-recovery experiments (85-115% recovery) .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Major degradation products include demethylated derivatives (loss of -OCH) .
- pH Stability : The compound is stable in neutral buffers (pH 6-8) but hydrolyzes in acidic (pH <3) or alkaline (pH >9) conditions, forming open-ring carboxylic acids .
Q. What are the limitations of current synthetic protocols for scaling up production?
- Methodological Answer :
- Low Yields : Multi-step syntheses (e.g., Claisen-Schmidt condensations) often yield <50% due to side reactions. Optimize via microwave-assisted synthesis (30% yield improvement) .
- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) can reduce costs and waste compared to homogeneous catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
